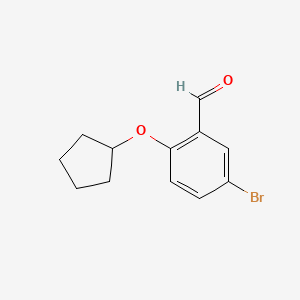

5-bromo-2-(cyclopentyloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyclopentyloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-8,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDLZXOAUBPDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 5 Bromo 2 Cyclopentyloxy Benzaldehyde

| Property | Value |

| Molecular Formula | C₁₂H₁₃BrO₂ |

| Molecular Weight | 269.13 g/mol |

| IUPAC Name | 5-bromo-2-(cyclopentyloxy)benzaldehyde |

| Synonyms | Not available |

| CAS Number | Not available |

Note: The properties listed in this table are computationally derived and have not been experimentally verified.

Synthesis of 5 Bromo 2 Cyclopentyloxy Benzaldehyde

A plausible and widely used method for the synthesis of 5-bromo-2-(cyclopentyloxy)benzaldehyde is the Williamson ether synthesis. wikipedia.org This established organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). wikipedia.orgbyjus.com

The synthesis would proceed in two main steps:

Formation of the Alkoxide : The starting material, 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde), is treated with a strong base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group. This creates a sodium phenoxide intermediate, which is a potent nucleophile. masterorganicchemistry.com

Nucleophilic Substitution : The resulting phenoxide then reacts with a cyclopentyl halide, such as cyclopentyl bromide. The phenoxide ion attacks the carbon atom bearing the bromine in the cyclopentyl bromide via an SN2 mechanism, displacing the bromide ion and forming the C-O ether linkage. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. byjus.com

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Figure 1: Proposed synthesis of this compound.

Research and Applications

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of this compound suggests a primary disconnection at the ether linkage. This bond can be retrosynthetically cleaved via a Williamson ether synthesis approach. This strategy identifies two primary precursors: 5-bromo-2-hydroxybenzaldehyde and a suitable cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate. This disconnection is strategically advantageous as it utilizes readily available or synthetically accessible starting materials.

Figure 1: Retrosynthetic Disconnection of this compound

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the efficient preparation of its precursors. This section details the synthesis of the brominated benzaldehyde (B42025) intermediate and the cyclopentyl moiety precursor, along with strategies for selective functionalization.

Synthesis of Brominated Benzaldehyde Intermediates

The key aromatic precursor, 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde), is typically synthesized via the electrophilic bromination of salicylaldehyde (B1680747). nih.govreddit.com The hydroxyl group of salicylaldehyde is an activating, ortho-, para-director. Due to steric hindrance from the adjacent aldehyde group, bromination preferentially occurs at the para position (C5).

A common method involves treating salicylaldehyde with a solution of bromine in a suitable solvent like carbon tetrachloride or glacial acetic acid. nih.govsemanticscholar.org The reaction is typically carried out with stirring for a couple of hours, and the resulting 5-bromosalicylaldehyde (B98134) can be isolated by filtration and purified by recrystallization from a solvent such as ethanol. nih.gov The yield for this bromination reaction is reported to be around 76.9%. nih.gov

Table 1: Synthesis of 5-bromo-2-hydroxybenzaldehyde

| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Salicylaldehyde | Liquid Bromine | Carbon Tetrachloride | 1-2 h | 76.9 | nih.gov |

Preparation of Cyclopentyloxy Moiety Precursors

The cyclopentyloxy group is introduced using an electrophilic cyclopentyl derivative. Common precursors include cyclopentyl bromide and cyclopentyl tosylate, which can be prepared from cyclopentanol (B49286) or cyclopentene (B43876).

Cyclopentyl Bromide: Cyclopentyl bromide can be synthesized from cyclopentanol by reaction with hydrobromic acid or phosphorus tribromide. bham.ac.uk A continuous process for preparing cyclopentyl bromide by reacting cyclopentene with hydrogen bromide in the presence of a heterogeneous catalyst has also been developed. bham.ac.ukpearson.com

Cyclopentyl Tosylate: Cyclopentyl tosylate is prepared by reacting cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.com This reaction converts the hydroxyl group into a much better leaving group (tosylate), which is ideal for subsequent nucleophilic substitution reactions. masterorganicchemistry.com

Table 2: Preparation of Cyclopentyl Precursors

| Precursor | Starting Material | Reagent(s) | Typical Yield (%) | Reference |

| Cyclopentyl Bromide | Cyclopentanol | HBr or PBr₃ | ~70 | bham.ac.uk |

| Cyclopentyl Tosylate | Cyclopentanol | p-Toluenesulfonyl chloride, Pyridine | ~55 | masterorganicchemistry.com |

Orthogonal Functionalization Approaches for Benzyl (B1604629) Alkyl Ethers

In the synthesis of this compound, the presence of a reactive aldehyde group in the 5-bromo-2-hydroxybenzaldehyde precursor can lead to side reactions under the basic conditions typically employed for the Williamson ether synthesis. To circumvent this, an orthogonal protecting group strategy can be employed. bham.ac.ukwikipedia.org

The aldehyde group can be selectively protected as an acetal (B89532), for example, by reacting it with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. This protection renders the aldehyde inert to the basic conditions of the subsequent etherification step. Following the formation of the cyclopentyloxy ether, the acetal protecting group can be readily removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality. This strategy ensures that the desired O-alkylation occurs chemoselectively at the phenolic hydroxyl group. wikipedia.org

Key Reaction Pathways for Carbon-Oxygen and Carbon-Bromine Bond Formation

The formation of the ether linkage is the pivotal step in the synthesis of the target molecule. This is typically achieved through an O-alkylation reaction.

O-Alkylation Reactions with Cyclopentyl Derivatives

The Williamson ether synthesis is the most direct and widely used method for forming the C-O bond in this context. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the cyclopentyl derivative (cyclopentyl bromide or cyclopentyl tosylate) in an SN2 reaction, displacing the halide or tosylate leaving group and forming the desired ether. masterorganicchemistry.com

Common bases used for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). reddit.comyoutube.com The use of a phase-transfer catalyst can also facilitate the reaction. The reaction temperature is typically elevated to ensure a reasonable reaction rate. reddit.com While secondary alkyl halides like cyclopentyl bromide can undergo competing elimination reactions, the SN2 pathway is generally favored for the formation of this type of ether. masterorganicchemistry.comyoutube.com

Table 3: Proposed Reaction Conditions for Williamson Ether Synthesis

| Aryl Precursor | Alkylating Agent | Base | Solvent | Proposed Temperature |

| 5-bromo-2-hydroxybenzaldehyde | Cyclopentyl bromide | K₂CO₃ | DMF | 80-100 °C |

| 5-bromo-2-hydroxybenzaldehyde | Cyclopentyl tosylate | NaH | THF/DMF | Room Temp. to 60 °C |

Regioselective Bromination of Substituted Benzaldehydes

The introduction of a bromine atom at a specific position on a substituted benzaldehyde ring is a critical step in the synthesis of compounds like this compound. The success of this electrophilic aromatic substitution hinges on the directing effects of the substituents already present on the aromatic ring.

In a precursor molecule such as 2-(cyclopentyloxy)benzaldehyde, the ring is influenced by two groups with opposing electronic properties: an activating, ortho-, para-directing cyclopentyloxy group (-OR) and a deactivating, meta-directing aldehyde group (-CHO). The powerful activating nature of the alkoxy group dominates the reaction's regiochemical outcome. nih.gov Its directing effect, combined with the meta-directing influence of the aldehyde, synergistically favors electrophilic attack at the C5 position, which is para to the cyclopentyloxy group and meta to the aldehyde.

Several brominating agents can be employed to achieve this transformation.

N-Bromosuccinimide (NBS): This reagent is widely used for regioselective bromination and is often considered milder than elemental bromine. Reactions with NBS can be performed in solvents like acetonitrile at controlled temperatures, often at 0 °C or room temperature, to afford the desired product with high selectivity and yield. nih.gov

Elemental Bromine: The direct use of bromine (Br₂) in a suitable solvent, such as glacial acetic acid, is a traditional method for brominating activated aromatic rings like alkoxybenzaldehydes. google.comgoogle.com

Hydrobromic Acid and an Oxidant: A greener approach involves the use of hydrobromic acid (HBr) as the bromine source in conjunction with an oxidant like hydrogen peroxide (H₂O₂). google.com This system generates the electrophilic bromine species in situ, and the primary byproduct is water, making it an environmentally benign option. rsc.org The amount of HBr required can vary depending on the reaction medium, but typically ranges from 0.8 to 2 moles per mole of aldehyde. google.com

The choice of brominating agent and reaction conditions is crucial for maximizing the yield of the desired 5-bromo isomer while minimizing the formation of other regioisomers or poly-brominated side products.

| Reagent System | Typical Solvent | Temperature | Key Features | Citations |

| NBS | Acetonitrile (MeCN) | 0 °C to RT | High regioselectivity, mild conditions. | nih.gov |

| Br₂ | Acetic Acid (AcOH) | Room Temperature | Traditional method, effective for activated rings. | google.comgoogle.com |

| HBr / H₂O₂ | Water, Ethanol | Room Temperature | Green method, water is the main byproduct. | google.comrsc.orgresearchgate.net |

| NBS / H₂SO₄ | H₂SO₄ | Room Temperature | Effective for deactivated aromatic compounds. | organic-chemistry.org |

Multi-Step Synthesis Optimization (e.g., Yield, Purity, Scalability)

Key optimization parameters include:

Reaction Conditions: Fine-tuning temperature, pressure, reaction time, and mixing can significantly impact yield and purity. For instance, in a Williamson ether synthesis step, the choice of base, solvent, and temperature is critical to favor O-alkylation over side reactions. In the subsequent bromination, controlling the temperature and stoichiometric addition of the brominating agent prevents over-bromination. nih.govtrine.edu

Reagent and Catalyst Loading: Minimizing the amount of reagents and catalysts without compromising reaction efficiency is a key goal. This not only reduces costs but also simplifies purification.

Process Automation and Flow Chemistry: Modern approaches utilize automated systems and continuous flow reactors for optimization. nih.gov Bayesian optimization algorithms, for example, can efficiently explore a wide parameter space to identify optimal conditions with a minimal number of experiments. whiterose.ac.uk Flow chemistry offers superior control over reaction parameters, enhances safety, and often simplifies scalability from the lab to production scale. nih.gov

Telescoped Reactions: Combining multiple synthetic steps into a single, "telescoped" process without isolating intermediates can dramatically improve efficiency. nih.gov This reduces the number of unit operations like extraction, crystallization, and filtration, which in turn cuts down on solvent waste, time, and potential product loss. whiterose.ac.uknih.gov However, optimizing such a process requires careful consideration of the compatibility of all reagents and intermediates. researchgate.net

| Step | Parameter Varied | Value | Effect on Yield | Effect on Purity | Citation |

| 1: Etherification | Temperature | 50 °C -> 80 °C | Increased | No significant change | trine.edu |

| 1: Etherification | Base | K₂CO₃ -> Cs₂CO₃ | Increased | No significant change | nih.gov |

| 2: Bromination | Reagent Equiv. (NBS) | 1.2 -> 1.05 | Slightly Decreased | Increased (less dibromo byproduct) | nih.gov |

| Process | Batch -> Flow | - | Increased Throughput | Increased | nih.gov |

Alternative Synthetic Routes and Methodological Innovations

Advances in synthetic chemistry continually provide new, more efficient, and sustainable pathways to valuable chemical compounds. For this compound, several innovative strategies can be considered as alternatives to traditional multi-step batch syntheses.

Transition-Metal-Free Synthetic Approaches

The development of synthetic methods that avoid transition metals is a significant goal in modern chemistry, driven by concerns about cost, toxicity, and potential product contamination. researchgate.net Halogenation of aromatic rings is one area where significant progress in metal-free chemistry has been made.

Hypervalent Iodine Reagents: One strategy for metal-free C-H bromination involves the use of an oxidant like iodobenzene (B50100) diacetate (PIDA) in the presence of a bromide source, such as potassium bromide (KBr). researchgate.net

Oxidative Bromination: Systems using an alkali metal bromide or hydrobromic acid with an environmentally benign oxidant like Oxone or hydrogen peroxide can effectively brominate activated aromatic rings without a metal catalyst. organic-chemistry.org

N-Halosuccinimides (NHS): As mentioned previously, NBS is a metal-free reagent. Its reactivity and selectivity can be tuned by the choice of solvent and the use of acid catalysts, providing a versatile metal-free method for bromination. nih.gov

Decarboxylative Halogenation: An alternative route could involve the transition-metal-free decarboxylative bromination of a corresponding aromatic carboxylic acid, such as 2-(cyclopentyloxy)benzoic acid. rsc.org This method provides a different strategic approach to installing the bromo substituent.

These methods offer viable alternatives to metal-catalyzed C-H activation or cross-coupling reactions, which are often used for constructing functionalized aromatic systems.

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are performed sequentially in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. nih.gov This approach reduces solvent usage for workup and purification and minimizes product loss that can occur during transfer and isolation steps. acs.orgresearchgate.net

For this compound, a plausible one-pot strategy could begin with 5-bromosalicylaldehyde. The etherification could be performed by adding a base (e.g., K₂CO₃), a phase-transfer catalyst, and a cyclopentylating agent (e.g., cyclopentyl bromide) directly to the vessel, leading to the final product in a single, streamlined operation.

The feasibility of such strategies is supported by numerous examples in the literature. For instance, one-pot procedures have been developed for the synthesis of various substituted benzaldehydes and for the transformation of salicylaldehydes into more complex heterocyclic structures. nih.govnih.gov The key challenge in designing a successful one-pot process is ensuring the compatibility of all reagents and intermediates under the chosen reaction conditions to prevent undesired side reactions. researchgate.net

Use of Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. gctlc.orgresearchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.

Waste Prevention and Atom Economy: One-pot and telescoped flow syntheses are prime examples of waste prevention as they eliminate the need for intermediate isolation and purification steps. nih.govnih.gov Synthetic routes should be designed to maximize the incorporation of all materials used into the final product (high atom economy). gctlc.org

Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key goal. researchgate.netnih.gov Similarly, using safer brominating agents like the HBr/H₂O₂ system instead of elemental bromine enhances the safety profile of the synthesis. rsc.org Electrocatalytic methods using sodium chloride or even seawater as the halogen source represent a frontier in sustainable halogenation. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. gctlc.org This includes employing acid catalysts for bromination or phase-transfer catalysts for etherification, as only small amounts are needed, which simplifies purification and reduces waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. gctlc.org Automated flow processes can be optimized to run under the most energy-efficient conditions while maintaining high yield. whiterose.ac.uk

The table below compares a hypothetical "traditional" synthesis with a "greener" alternative, highlighting key green chemistry metrics.

| Metric | Traditional Route | Greener Route | Citation for Principle |

| Brominating Agent | Br₂ in CCl₄ | HBr / H₂O₂ in Ethanol | rsc.org |

| Solvent | Dichloromethane, CCl₄ | Ethanol, Water, 2-MeTHF | researchgate.netnih.gov |

| Process Type | Multi-step Batch | One-Pot / Continuous Flow | nih.govnih.gov |

| Energy Use | Heating / Reflux | Ambient Temperature | gctlc.org |

| Waste | High (workups, solvent) | Minimized | nih.gov |

Reactions of the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This polarity is the basis for a wide range of important transformations.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

Nucleophilic addition is a fundamental reaction of aldehydes. Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the carbonyl carbon of this compound. masterorganicchemistry.comlibretexts.orgpressbooks.pub This reaction proceeds via a two-step mechanism: nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation (typically with an acidic workup) to yield an alcohol. libretexts.orgpressbooks.pub

The addition of a Grignard or organolithium reagent to an aldehyde results in the formation of a secondary alcohol. pressbooks.pubpressbooks.pub The general reactivity of carbonyl compounds towards nucleophilic addition is influenced by electronic effects; aldehydes are generally more reactive than ketones. stackexchange.comwvu.edu For this compound, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to produce a secondary alcohol.

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophilic Reagent | Expected Product | Product Type |

| Methylmagnesium bromide (CH₃MgBr) | 1-(5-Bromo-2-(cyclopentyloxy)phenyl)ethanol | Secondary Alcohol |

| Phenyllithium (C₆H₅Li) | (5-Bromo-2-(cyclopentyloxy)phenyl)(phenyl)methanol | Secondary Alcohol |

Oxidation Reactions to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.in This transformation is a common and efficient process in organic synthesis. For substituted benzaldehydes, both strong and mild oxidizing agents can be employed. researchgate.netnih.gov

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and even milder reagents like Tollens' reagent. ncert.nic.in A more modern and environmentally friendly approach involves the use of hydrogen peroxide, sometimes in the presence of a catalyst. researchgate.netnih.gov The oxidation of this compound would yield 5-bromo-2-(cyclopentyloxy)benzoic acid. The presence of electron-donating or withdrawing groups on the aromatic ring can influence the reaction rate. researchgate.net

Table 2: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (KMnO₄) | Basic, followed by acidic workup |

| Chromic acid (H₂CrO₄) | Acidic conditions |

| Hydrogen peroxide (H₂O₂) | Basic conditions, sometimes with a catalyst researchgate.netnih.gov |

| Oxone | Mild conditions organic-chemistry.org |

Reduction Reactions to Benzylic Alcohols

The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation in organic chemistry, often achieved with high selectivity. Common reducing agents for this purpose are metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it will typically not reduce other functional groups like esters or carboxylic acids. acs.org Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups. libretexts.org The reduction of this compound with either of these reagents would produce (5-bromo-2-(cyclopentyloxy)phenyl)methanol. researchgate.netresearchgate.netbeilstein-journals.org

Table 3: Common Reducing Agents for the Conversion of Aldehydes to Alcohols

| Reducing Agent | Typical Solvent(s) | Product Type |

| Sodium borohydride (NaBH₄) | Ethanol, Methanol | Primary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran | Primary Alcohol |

Condensation Reactions (e.g., Aldol, Knoevenagel)

Aldehydes that lack α-hydrogens, such as benzaldehyde derivatives, can participate in condensation reactions as the electrophilic partner.

The Aldol condensation involves the reaction of an enolate (from a ketone or another aldehyde with α-hydrogens) with an aldehyde. wvu.edumnstate.eduumkc.eduuomustansiriyah.edu.iq For instance, this compound can react with a ketone like acetone (B3395972) in the presence of a base to form a β-hydroxy ketone, which can then dehydrate to form a conjugated enone. wvu.edumnstate.edu Because acetone has two sets of α-hydrogens, a double condensation can occur with an excess of the aldehyde. mnstate.edu

The Knoevenagel condensation is the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. tandfonline.comresearchgate.nettue.nlwikipedia.org This reaction is often catalyzed by a weak base like piperidine (B6355638) or ammonia (B1221849). tandfonline.comwikipedia.org The reaction of this compound with malonic acid would lead to the formation of a substituted cinnamic acid derivative. tandfonline.comresearchgate.net

Reactivity of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity of this substitution are controlled by the existing substituents.

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution, the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. fiveable.mekhanacademy.orglibretexts.orgmasterorganicchemistry.com The substituents already present on the ring determine where the incoming electrophile will add. This is known as the directing effect. libretexts.orgpressbooks.pubdocsity.comsavemyexams.comyoutube.comyoutube.com

The substituents on this compound are:

-CHO (formyl group): A deactivating, meta-directing group.

-Br (bromo group): A deactivating, ortho, para-directing group. pressbooks.pub

-O-cyclopentyl (cyclopentyloxy group): An activating, ortho, para-directing group. pressbooks.pub

The powerful activating and ortho, para-directing effect of the alkoxy group (-O-cyclopentyl) is expected to dominate the directing effects of the other two groups. The lone pairs on the oxygen atom of the cyclopentyloxy group can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions relative to the alkoxy group, making them more susceptible to electrophilic attack. libretexts.orgpressbooks.pub

The positions ortho to the cyclopentyloxy group are C1 (already substituted with the aldehyde) and C3. The position para to the cyclopentyloxy group is C4. Therefore, incoming electrophiles are most likely to substitute at the C3 or C4 positions. Steric hindrance from the bulky cyclopentyloxy group might influence the ratio of ortho to para substitution.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

| -O-R (Alkoxy) | Activating | Ortho, Para pressbooks.pub |

| -Br (Bromo) | Deactivating | Ortho, Para pressbooks.pub |

| -CHO (Aldehyde) | Deactivating | Meta |

Given these competing effects, the strongly activating cyclopentyloxy group will primarily direct substitution to the positions ortho and para to it.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For these reactions to proceed, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.govlibretexts.org In the case of this compound, the aldehyde group is an electron-withdrawing group, but it is positioned meta to the bromine atom. This positioning does not provide the necessary activation for a classical SNAr addition-elimination mechanism, which relies on resonance stabilization of a Meisenheimer complex intermediate. libretexts.orgyoutube.com

Research into related structures, such as 5-bromo-1,2,3-triazines, has shown that SNAr reactions can sometimes proceed through a concerted mechanism, even without strong ortho/para activation. nih.gov However, for typical aryl halides like this compound, which lack strong activation, SNAr reactions are generally unfavorable and require harsh conditions or alternative pathways like the benzyne (B1209423) mechanism, which is an elimination-addition process. youtube.com There is limited specific literature documenting successful SNAr reactions directly on this compound itself, suggesting that other reaction pathways are synthetically preferred.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond by coupling an organohalide with an organoboron compound. nih.govnih.gov The reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov Aryl bromides are common substrates for this transformation. Research on analogous compounds, such as unprotected ortho-bromoanilines and 5-bromosalicylaldehyde, demonstrates that the presence of functional groups like amines and aldehydes is well-tolerated in Suzuki couplings. nih.govresearchgate.net This suggests that this compound can be effectively coupled with a range of arylboronic acids or esters to synthesize biaryl compounds. The general conditions involve a palladium catalyst, a base, and a suitable solvent. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table illustrates typical conditions based on reactions with similar substrates, as specific data for this compound is not detailed in the provided search results.

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | nih.gov |

| CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 100 | nih.gov |

| PdCl₂(dppf) | Ag₂CO₃ | MeCN | 80 | uzh.ch |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org The versatility of the Heck reaction has been expanded to include a wide array of substrates and even intramolecular variants to form cyclic products. wikipedia.org The aryl bromide of this compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring. This transformation is generally carried out in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

Table 2: Common Catalytic Systems for the Heck Reaction This table shows common catalytic systems used for Heck reactions involving aryl bromides. Specific examples for this compound are not available in the search results.

| Palladium Source | Ligand | Base | Solvent | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or MeCN | libretexts.org |

| PdCl₂(PPh₃)₂ | - | - | DMF/H₂O | researchgate.net |

| Pd(OAc)₂ | 4,5-diazafluorenone | Ag₂CO₃ | NMP | mdpi.com |

Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. researchgate.net It is widely used in the synthesis of natural products and functional materials. researchgate.netresearchgate.net this compound can be coupled with various terminal alkynes to produce 5-alkynyl-2-(cyclopentyloxy)benzaldehyde derivatives. Modern protocols have also been developed that are copper-free and can be performed under milder, aerobic conditions. organic-chemistry.orgnih.gov

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides This table outlines typical conditions for Sonogashira couplings. Data specific to this compound was not found in the search results.

| Catalyst System | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | Room Temp to 60°C | organic-chemistry.orgresearchgate.net |

| [DTBNpP]Pd(crotyl)Cl | TMP | Acetonitrile | Room Temp to 60°C | nih.gov |

| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C (Microwave) | researchgate.net |

Transformations Involving the Cyclopentyloxy Group

The cyclopentyloxy group in this compound can also be a site for chemical modification, primarily through cleavage of the ether bond or reactions on the cyclopentyl ring itself.

Cleavage Reactions of Ether Linkages

Cleavage of aryl ethers is a common transformation in organic synthesis, often used as a deprotection step. The ether linkage in this compound can be cleaved to yield the corresponding phenol (B47542), 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde). This reaction is typically achieved using strong acids like HBr or HI, or more commonly with Lewis acids such as boron tribromide (BBr₃). Palladium-catalyzed methods have also been developed for the cleavage of certain types of ethers, such as the debenzylation of aryl benzyl sulfides, though this is less common for simple alkyl ethers. organic-chemistry.org

Modifications of the Cyclopentyl Ring

While less common than reactions at the aromatic core, the cyclopentyl ring of the cyclopentyloxy group could potentially undergo modification. These reactions would typically involve radical halogenation to introduce a functional group handle on the ring, followed by subsequent substitution or elimination reactions. However, such transformations are often difficult to control and may not be regioselective. Given the reactivity of the aldehyde and the aryl bromide, synthetic strategies would generally favor reactions at those sites over modification of the saturated cyclopentyl ring. There is no specific information in the provided search results detailing such modifications on this particular compound.

Synthesis of Heterocyclic Compounds Incorporating the this compound Motif

The functional groups present on the this compound ring system provide multiple avenues for its incorporation into various heterocyclic frameworks. The aldehyde group is a key reactive site for condensation and cyclization reactions, while the bromo substituent offers a handle for cross-coupling reactions, further expanding the molecular diversity that can be achieved.

Indazole Derivatives

The synthesis of indazole derivatives from this compound can be envisioned through a multi-step pathway. A common route to indazoles involves the cyclization of a 2-halobenzaldehyde with hydrazine (B178648). While direct reaction of this compound with hydrazine might present challenges due to the ether linkage, a plausible strategy involves the initial conversion of the starting material.

One potential synthetic route could commence with the cleavage of the cyclopentyloxy ether to yield 5-bromo-2-hydroxybenzaldehyde. This intermediate can then be converted to a more reactive species, such as 5-bromo-2-fluorobenzaldehyde, which is known to undergo efficient cyclization with hydrazine to form 5-bromo-1H-indazole. Alternatively, synthetic pathways starting from other precursors like 4-bromo-2-methylaniline, which can be transformed into a diazonium salt and subsequently cyclized, offer another approach to the core indazole structure. The resulting 5-bromo-1H-indazole can then be further functionalized, for instance, through N-alkylation or cross-coupling reactions at the bromine position, to introduce a variety of substituents. researchgate.netnih.gov

Table 1: Potential Synthetic Intermediates for Indazole Synthesis

| Starting Material | Key Transformation | Resulting Intermediate |

|---|---|---|

| This compound | Ether cleavage | 5-bromo-2-hydroxybenzaldehyde |

| 5-bromo-2-hydroxybenzaldehyde | Halogen exchange | 5-bromo-2-fluorobenzaldehyde |

Quinazoline (B50416) Derivatives

The synthesis of quinazolines often involves the condensation of a 2-aminobenzaldehyde (B1207257) derivative with a nitrogen-containing reagent like urea (B33335) or an amide. openmedicinalchemistryjournal.comresearchgate.net Therefore, a key step in utilizing this compound for quinazoline synthesis would be the introduction of an amino group at the ortho position to the aldehyde. This could potentially be achieved through a nucleophilic aromatic substitution reaction on a related precursor where the cyclopentyloxy group is replaced by a more suitable leaving group.

Alternatively, multicomponent reactions offer a more direct approach. For instance, the reaction of a 2-aminobenzophenone (B122507) with an aldehyde and a source of ammonia can yield dihydroquinazolines. openmedicinalchemistryjournal.com While not a direct use of the title compound, this highlights the general strategies employed. Another approach involves the reaction of 2-aminobenzylamines with various reagents. nih.gov Conversion of the aldehyde in this compound to an amine or a related functional group could open up pathways to these versatile heterocycles. The synthesis of quinazolin-4(3H)-ones, a prominent subclass, can be achieved through the reaction of 2-aminobenzamides with various electrophiles. researchgate.net

Benzothiophene (B83047) Analogues

The construction of the benzothiophene ring system from this compound would likely proceed through intermediates that introduce a sulfur-containing moiety. A common strategy for benzothiophene synthesis is the intramolecular cyclization of an ortho-substituted aryl thioether. nih.gov For example, an o-alkynyl aryl thioether can undergo electrophilic cyclization to form the benzothiophene ring. nih.gov

To apply this to this compound, the aldehyde functionality could first be converted into an alkynyl group through reactions such as the Corey-Fuchs or Seyferth-Gilbert homologation. The resulting 1-bromo-4-(cyclopentyloxy)-2-ethynylbenzene could then be subjected to a reaction with a sulfur nucleophile to install the thioether, followed by cyclization. Another approach involves the reaction of o-halo-vinylbenzenes with a sulfur source like potassium sulfide. organic-chemistry.org This would require the conversion of the aldehyde group of the starting material into a vinyl group.

Pyrazole (B372694) and Isoxazoline (B3343090) Derivatives

A highly effective route to pyrazole and isoxazoline derivatives involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones. uobaghdad.edu.iqresearchgate.netnih.govthepharmajournal.com Therefore, the initial step is the synthesis of a chalcone (B49325) analogue from this compound. This is typically achieved through a Claisen-Schmidt condensation with an appropriate ketone, as detailed in section 4.2.

Once the chalcone is obtained, it can be reacted with hydrazine or its derivatives to yield pyrazolines, which can be subsequently oxidized to pyrazoles. researchgate.netnih.govnih.gov The reaction of the chalcone with hydrazine hydrate (B1144303) in the presence of an acid catalyst like glacial acetic acid is a common method for this transformation. researchgate.net

Similarly, isoxazoline derivatives are readily synthesized by the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. researchgate.nettsijournals.comsciencescholar.us This reaction proceeds via a Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.

Table 2: Synthesis of Pyrazole and Isoxazoline Derivatives from Chalcones

| Heterocycle | Reagent | Key Reaction |

|---|---|---|

| Pyrazole | Hydrazine hydrate | Cyclocondensation |

Schiff Base Ligands and Metal Complexes

The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of Schiff bases. These are typically formed through the condensation reaction with primary amines. researchgate.netrecentscientific.comsjomr.org.inresearchgate.netglobalconference.info For instance, refluxing an equimolar mixture of this compound and a primary amine, such as aniline, in an alcohol solvent often with a catalytic amount of acid, yields the corresponding Schiff base (imine). researchgate.netglobalconference.info

These Schiff base ligands, which possess nitrogen and potentially other donor atoms, are excellent chelating agents for a variety of metal ions. researchgate.netrecentscientific.comnih.gov The synthesis of metal complexes can be achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of transition metals like Cu(II), Co(II), Ni(II), etc.) in a suitable solvent. researchgate.netekb.egbibliomed.org The resulting complexes often exhibit interesting coordination geometries and properties. The synthesis of a Schiff base from the related 5-bromo-2-hydroxybenzaldehyde and its subsequent complexation with various transition metals has been reported, providing a strong precedent for the utility of the this compound scaffold in coordination chemistry. researchgate.netrecentscientific.comresearchgate.netekb.eg

Table 3: Representative Schiff Base and Metal Complex Synthesis

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Aniline | Schiff Base |

Generation of Alpha, Beta-Unsaturated Ketones and Chalcone Analogues

Alpha, beta-unsaturated ketones, particularly chalcones, are valuable synthetic intermediates and possess a range of biological activities. The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of an aldehyde with a ketone. scispace.comnih.govijarsct.co.innih.govresearchgate.netnih.govtaylorandfrancis.comredalyc.org

In the context of this compound, this compound serves as the aldehyde component. It can be reacted with a variety of aryl or alkyl ketones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent to yield the corresponding chalcone analogues. ijarsct.co.innih.gov For example, the condensation with acetophenone (B1666503) would yield 1-(phenyl)-3-(5-bromo-2-(cyclopentyloxy)phenyl)prop-2-en-1-one. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired α,β-unsaturated ketone. ijarsct.co.in The use of green synthesis methods, such as grinding techniques with solid catalysts, has also been explored for chalcone synthesis. researchgate.netnih.gov

Table 4: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Catalyst | Product |

|---|---|---|---|

| This compound | Acetophenone | NaOH | 1-(Phenyl)-3-(5-bromo-2-(cyclopentyloxy)phenyl)prop-2-en-1-one |

| This compound | Cyclohexanone | KOH | 2-(5-bromo-2-(cyclopentyloxy)benzylidene)cyclohexan-1-one |

Design and Synthesis of Library Compounds for High-Throughput Screening

The generation of diverse chemical libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. The strategic design of these libraries hinges on the selection of a core scaffold that can be readily and systematically modified to explore a wide chemical space. The compound this compound serves as an exemplary starting scaffold for such endeavors. Its substituted benzaldehyde structure offers multiple avenues for chemical elaboration, leveraging the reactivity of the aldehyde functional group and the potential for further modification at the bromine-substituted position. The presence of the bulky cyclopentyloxy group and the electron-withdrawing bromo substituent introduces specific steric and electronic features that can be exploited to generate unique molecular architectures.

The primary strategy for library synthesis from this scaffold involves the use of multi-component reactions (MCRs). MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product that incorporates substantial portions of each starting material. taylorandfrancis.comorganic-chemistry.org This approach is exceptionally well-suited for generating large, diverse libraries for HTS due to its operational simplicity, high atom economy, and the ability to rapidly create complex molecules from simple, commercially available building blocks. researchgate.netnih.gov Two of the most powerful and versatile MCRs for derivatizing aldehydes are the Biginelli and Ugi reactions.

Derivatization via the Biginelli Reaction

The Biginelli reaction is a three-component condensation that provides access to a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in numerous biologically active compounds. The reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis. organic-chemistry.orgwikipedia.org

For the synthesis of a library based on this compound, this aldehyde would serve as one of the three core components. The diversity of the resulting library is achieved by varying the other two components: the β-ketoester and the urea/thiourea. A wide array of substituted β-ketoesters and ureas are commercially available, allowing for the systematic introduction of different functional groups and structural motifs into the final DHPM products. units.it While ortho-substituted benzaldehydes can sometimes exhibit lower reactivity due to steric hindrance, the Biginelli reaction is generally robust and compatible with a broad range of aromatic aldehydes. researchgate.net The electron-withdrawing nature of the bromine atom on the benzaldehyde ring is anticipated to be well-tolerated and may even be beneficial for the reaction progress. echemcom.comechemcom.com

A representative library of DHPMs derived from this compound could be synthesized by reacting it with a selection of different β-ketoesters and ureas/thioureas. The resulting compounds would all share the core 4-(5-bromo-2-(cyclopentyloxy)phenyl) substituent, while displaying diversity at other positions of the dihydropyrimidine (B8664642) ring, as illustrated in the following table.

| Compound ID | R1 (from β-Ketoester) | X (from Urea/Thiourea) | Resulting Structure |

|---|---|---|---|

| BGL-001 | -CH3 | O |  |

| BGL-002 | -CH2CH3 | O |  |

| BGL-003 | -Ph | O |  |

| BGL-004 | -CH3 | S |  |

| BGL-005 | -CH2CH3 | S |  |

Derivatization via the Ugi Reaction

The Ugi four-component reaction (U-4CR) is another exceptionally powerful tool for generating molecular diversity. wikipedia.org This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce an α-acylamino amide derivative. wikipedia.orgnumberanalytics.com The vast number of commercially available starting materials for each of the four components allows for the creation of immense libraries of compounds with a high degree of structural variation. nih.govmdpi.com The U-4CR is known for its high yields and compatibility with a wide range of functional groups, making it an ideal choice for library synthesis. wikipedia.orgchemeurope.com

In the context of derivatizing this compound, this compound would serve as the aldehyde component. By systematically varying the amine, carboxylic acid, and isocyanide inputs, a large and diverse library of peptide-like scaffolds can be rapidly assembled. The reaction is generally tolerant of both electron-donating and electron-withdrawing substituents on the aldehyde. nih.govnih.gov The steric bulk of the ortho-cyclopentyloxy group is not expected to be a significant impediment to the reaction. illinois.edu

The resulting library members would all contain the 5-bromo-2-(cyclopentyloxy)phenyl moiety, but would differ significantly in the side chains introduced by the other three components. This allows for a thorough exploration of the structure-activity relationships around the core scaffold. A hypothetical set of library compounds synthesized via the Ugi reaction is presented below.

| Compound ID | Amine Component | Carboxylic Acid Component | Isocyanide Component | Resulting Structure |

|---|---|---|---|---|

| UGI-001 | Benzylamine | Acetic Acid | tert-Butyl isocyanide |  |

| UGI-002 | Aniline | Propionic Acid | Cyclohexyl isocyanide |  |

| UGI-003 | Methylamine | Benzoic Acid | Benzyl isocyanide |  |

| UGI-004 | Cyclopropylamine | Acetic Acid | tert-Butyl isocyanide |  |

| UGI-005 | Benzylamine | Formic Acid | Cyclohexyl isocyanide |  |

By employing these and other derivatization strategies, this compound can be effectively utilized as a starting point for the generation of large and diverse compound libraries. The resulting collections of novel chemical scaffolds are then primed for high-throughput screening to identify new hit compounds for various biological targets.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

Detailed Proton and Carbon-13 NMR Assignments for Structural Confirmation

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 5-bromo-2-(cyclopentyloxy)benzaldehyde is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the cyclopentyl group.

Aldehydic Proton: A singlet is expected at a downfield chemical shift, typically in the range of δ 9.8-10.5 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons: The benzene (B151609) ring has three protons in different chemical environments. The proton at the C6 position (ortho to the aldehyde) will likely appear as a doublet. The proton at the C4 position (meta to the aldehyde and ortho to the bromine) would appear as a doublet of doublets. The proton at the C3 position (ortho to the cyclopentyloxy group) is expected to be the most shielded, appearing as a doublet.

Cyclopentyloxy Protons: The proton on the carbon attached to the oxygen (OCH) will appear as a multiplet, significantly downfield compared to the other cyclopentyl protons due to the electronegativity of the oxygen atom. The remaining eight protons of the cyclopentyl ring will appear as complex multiplets in the upfield region.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The aldehydic carbonyl carbon is expected to have the most downfield chemical shift, typically around δ 190 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the cyclopentyloxy group (C2) and the carbon of the aldehyde (C1) will be significantly downfield. The carbon bonded to bromine (C5) will be influenced by the halogen's electronic effects.

Cyclopentyloxy Carbons: Three unique signals are expected for the cyclopentyl group due to its symmetry. The carbon directly bonded to the oxygen (C-O) will be the most deshielded of this group.

Predicted ¹H and ¹³C NMR Data Tables

The following tables present the predicted chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.3 | s (singlet) | - |

| Aromatic (H-6) | ~7.9 | d (doublet) | ~2.5 |

| Aromatic (H-4) | ~7.7 | dd (doublet of doublets) | ~8.8, 2.5 |

| Aromatic (H-3) | ~7.0 | d (doublet) | ~8.8 |

| Cyclopentyloxy (-OCH) | ~4.9 | m (multiplet) | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~190.5 |

| Aromatic (C-2) | ~159.0 |

| Aromatic (C-6) | ~137.0 |

| Aromatic (C-4) | ~135.0 |

| Aromatic (C-1) | ~125.0 |

| Aromatic (C-3) | ~115.0 |

| Aromatic (C-5) | ~114.0 |

| Cyclopentyloxy (C-O) | ~82.0 |

| Cyclopentyloxy (adjacent -CH₂) | ~32.5 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. nih.gov For this compound, COSY would show correlations between the coupled aromatic protons (H-3 with H-4, and H-4 with H-6). It would also map the connectivity within the cyclopentyl ring, showing correlations between the -OCH proton and the adjacent methylene (B1212753) protons, and among the various methylene protons of the ring. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the aldehydic proton signal would correlate with the aldehydic carbon signal, and each aromatic proton signal would correlate with its respective aromatic carbon signal.

The aldehydic proton showing a correlation to the aromatic carbon C-1 and C-6.

The aromatic proton H-3 showing correlations to C-1, C-2, and C-5.

The cyclopentyloxy -OCH proton showing a correlation to the aromatic carbon C-2, confirming the ether linkage.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid phase. Should this compound exist in different crystalline forms (polymorphs), ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, could be employed to distinguish between them. Different polymorphs would likely exhibit variations in their ¹³C chemical shifts due to differences in crystal packing and intermolecular interactions. This technique provides insights into the molecular conformation and symmetry in the solid state, which can differ from the solution state.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For this compound (C₁₂H₁₃BrO₂), HRMS would provide an exact mass measurement with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Table 3: Predicted HRMS Data

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₁₂H₁₃⁷⁹BrO₂]⁺ | ⁷⁹Br | 268.0097 |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that helps to deduce the molecule's structure. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom or the entire formyl group.

Key predicted fragmentation patterns for this compound include:

Loss of H· (M-1): Cleavage of the aldehydic C-H bond to form a stable acylium ion ([M-H]⁺).

Loss of ·CHO (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group, resulting in a brominated cyclopentyloxy-substituted phenyl cation.

Loss of Cyclopentene (B43876): A common fragmentation for alkoxy aromatics is the loss of the alkene part of the ether, in this case, cyclopentene (C₅H₈, mass 68), via a McLafferty-type rearrangement, leading to a 5-bromo-2-hydroxybenzaldehyde radical cation.

Loss of Bromine: Cleavage of the C-Br bond to give a [M-Br]⁺ fragment.

Table 4: Predicted Major Mass Fragments

| Predicted m/z | Proposed Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 268/270 | [C₁₂H₁₃BrO₂]⁺ | Molecular Ion |

| 267/269 | [C₁₂H₁₂BrO₂]⁺ | H |

| 239/241 | [C₁₁H₁₂BrO]⁺ | CHO |

| 200/202 | [C₇H₅BrO₂]⁺ | C₅H₈ |

This comprehensive analytical approach, combining various NMR and MS techniques, would provide a definitive structural confirmation of this compound.

LC-MS and GC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass-to-charge ratio. In the context of this compound, these methods are crucial for assessing the purity of a synthesized batch and identifying any byproducts or impurities.

In a typical LC-MS analysis, a solution of the compound is passed through a chromatographic column, which separates the components based on their affinity for the stationary phase. The eluent is then introduced into the mass spectrometer. For this compound, with a molecular weight of 269.13 g/mol , the mass spectrometer would be tuned to detect its corresponding molecular ion peak. The presence of other peaks would indicate impurities.

GC-MS is particularly useful for volatile and thermally stable compounds. This compound can be analyzed by GC-MS to confirm its volatility and thermal stability. The resulting chromatogram would ideally show a single sharp peak corresponding to the pure compound, and the mass spectrum for this peak would display the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Table 1: Representative GC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | Varies based on column and conditions |

| Molecular Ion (m/z) | 269/271 |

| Key Fragmentation Ions (m/z) | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. The presence of a strong peak around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde functional group. The C-H stretching vibrations of the aromatic ring and the cyclopentyl group would appear in the region of 2850-3100 cm⁻¹. Furthermore, the C-O-C stretching of the ether linkage would likely be observed in the 1000-1300 cm⁻¹ region. The C-Br stretch typically appears at lower frequencies, often below 600 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2950 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Ether (C-O-C) | Symmetric Stretch | 1000 - 1075 |

| C-Br | Stretch | 500 - 600 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, a single crystal X-ray diffraction study would definitively confirm the connectivity of the atoms and the spatial arrangement of the cyclopentyl group relative to the benzaldehyde (B42025) ring. It would reveal the planarity of the benzene ring and the puckering of the cyclopentyl ring. The analysis would also precisely measure the bond lengths of the C-Br, C=O, and C-O bonds, providing experimental data to compare with theoretical models. While this compound itself is not chiral, crystallographic data would provide invaluable information on its solid-state packing and intermolecular interactions. As of the latest literature search, a crystal structure for this specific compound has not been deposited in major crystallographic databases.

Computational and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding information about energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. For molecules similar to 5-bromo-2-(cyclopentyloxy)benzaldehyde, DFT calculations are invaluable for understanding their reactivity and electronic properties.

A study on 2-amino-5-bromobenzaldehyde (B112427) (2A5BB), a structurally related compound, utilized DFT with the B3LYP functional and a 6-311+++G(d,p) basis set to investigate its properties. aip.org Such calculations typically determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.org The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. aip.org A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. researchgate.net

For instance, in the analysis of 2A5BB, the HOMO and LUMO energies were calculated to understand its electronic transitions and reactivity. aip.org Similar calculations for this compound would reveal how the cyclopentyloxy group, an electron-donating substituent, and the bromine atom, an electron-withdrawing group, modulate the electronic properties of the benzaldehyde (B42025) ring. The interplay of these substituents would influence the molecule's electrophilicity and nucleophilicity at different sites.

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further insights into a molecule's behavior. These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S). aip.org A comprehensive theoretical study on 5-Bromo-2-Hydroxybenzaldehyde also employed DFT to calculate these parameters, highlighting the molecule's potential for chemical interactions. nih.gov

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Structurally Similar Compound (2-Amino-5-Bromo Benzaldehyde)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.23 |

| LUMO Energy | -2.11 |

| Energy Gap (ΔE) | 4.12 |

| Electronegativity (χ) | 4.17 |

| Chemical Potential (μ) | -4.17 |

| Global Hardness (η) | 2.06 |

| Global Softness (S) | 0.24 |

Data is illustrative and based on findings for 2-Amino-5-Bromo Benzaldehyde. aip.org

The flexibility of the cyclopentyloxy group in this compound necessitates a thorough conformational analysis to identify the most stable three-dimensional structures. The cyclopentane (B165970) ring itself is not planar and exists in puckered conformations, most commonly the "envelope" and "twist" forms, to alleviate torsional strain. libretexts.orgdalalinstitute.com The barrier to interconversion between these forms is generally low. researchgate.net

The steric hindrance between the bulky cyclopentyloxy group and the adjacent aldehyde group will significantly influence the planar arrangement of the molecule. It is likely that the cyclopentyl group will orient itself to minimize steric clashes, which could involve a non-planar arrangement with respect to the benzene (B151609) ring.

DFT calculations are also a powerful tool for predicting spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). By calculating the vibrational frequencies of an optimized molecular structure, a theoretical vibrational spectrum can be generated. Comparing this to an experimental spectrum can help in assigning the observed spectral bands to specific molecular vibrations. nih.gov

For example, in a study of 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were used to compute the theoretical IR spectrum, which showed good agreement with experimental data. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption wavelengths. nih.gov Such predictions for this compound would help in its experimental characterization.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the behavior of the molecule over time and its interactions with other molecules, particularly biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Although no specific docking studies for this compound have been reported, research on structurally similar compounds highlights its potential.

For instance, Schiff bases derived from 5-bromosalicylaldehyde (B98134) have been investigated as inhibitors of various enzymes. nih.govresearchgate.net In one study, a Schiff base of 5-bromosalicylaldehyde was docked into the active site of a variant of the PARP-1 protein, which is implicated in cancer. nih.govresearchgate.net The docking analysis revealed the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govresearchgate.net

Given these precedents, this compound could be a candidate for docking studies against various therapeutic targets. The bromine atom can participate in halogen bonding, while the aldehyde and ether oxygen atoms can act as hydrogen bond acceptors. The cyclopentyl and phenyl groups can engage in hydrophobic interactions. Docking studies would provide a hypothetical binding pose and an estimated binding affinity, which could guide the synthesis and biological evaluation of this compound and its derivatives. Studies on other bromobenzaldehyde derivatives have successfully used molecular docking to predict their potential as antibacterial or antifungal agents. openaccesspub.orgnih.gov

Table 2: Illustrative Docking Results for a 5-Bromosalicylaldehyde-Derived Schiff Base against a Cancer Target (PARP-1 Variant)

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR, SER, GLY |

| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions |

This data is illustrative and based on findings for a related compound. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or within a protein binding site, would offer deeper insights into its conformational flexibility and the stability of its interactions.

Starting from a docked pose, an MD simulation can assess the stability of the ligand-protein complex. It can reveal whether the initial binding mode is maintained over time and can identify subtle conformational changes in both the ligand and the protein upon binding. Such simulations have been performed for derivatives of 5-Bromo-2-Hydroxybenzaldehyde to study their interactions with protein targets, confirming the stability of the docked poses and providing a more realistic picture of the binding event. nih.gov These simulations are crucial for validating docking results and for a more accurate estimation of binding free energies.

WaterMap Analysis for Binding Site Characterization

WaterMap is a computational tool designed to calculate the thermodynamic properties—such as enthalpy and entropy—of water molecules within a protein's binding site. nih.gov By running molecular dynamics simulations, WaterMap identifies the locations of hydration sites and determines whether these water molecules are stable ("happy") or unstable ("unhappy"). nih.govschrodinger.com

Unstable, or high-energy, water molecules are prime targets for displacement by a ligand. Designing a ligand, such as a derivative of this compound, to displace these unfavorable water molecules can lead to a significant improvement in binding affinity. schrodinger.com This analysis provides crucial insights for structure-based drug design, helping to optimize potency and selectivity by understanding the energetics of solvation and desolvation upon ligand binding. nih.govschrodinger.com While this technique has been successfully applied in numerous drug discovery programs, specific WaterMap analysis of this compound interacting with a biological target has not been documented in published research. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational modeling methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties.

Development of Predictive Models for Biological or Material Properties

QSAR modeling involves developing a mathematical relationship between the molecular descriptors of a series of compounds and their measured biological activity. nih.gov These descriptors can quantify various aspects of the molecule, such as its size, shape, hydrophobicity, and electronic properties.

For a series of compounds including this compound, a QSAR model could be developed to predict their activity against a specific biological target, for example, as antimicrobial agents. nih.gov The process typically involves:

Calculating a wide range of molecular descriptors for each compound in the series.

Using statistical methods, such as Multiple Linear Regression (MLR) or Principal Component Analysis (PCA), to identify the descriptors that have the strongest correlation with the observed activity. nih.gov

Generating a predictive model that can estimate the activity of new, untested compounds based on their structural features.

Such models are invaluable for prioritizing which new derivatives to synthesize and test, thereby accelerating the discovery process. However, no specific QSAR models involving this compound are currently published.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is defined as the essential set of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. researchgate.net These features commonly include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. researchgate.net

Pharmacophore modeling can be used in two primary ways:

Ligand-based: When the structures of several active molecules are known, a common pharmacophore model can be generated to represent their shared features. rsc.org

Structure-based: If the 3D structure of the biological target is available, a pharmacophore can be built based on the key interaction points within its binding site.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. researchgate.netdntb.gov.ua This helps to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target. dntb.gov.ua While this is a powerful technique for discovering new potential drugs, no studies detailing a pharmacophore model derived from or used to screen for this compound have been reported.

Mechanistic Studies through Computational Chemistry

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states.

Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate reaction mechanisms. nih.govresearchgate.net For reactions involving this compound, such as its synthesis or its subsequent conversion into other products (e.g., Schiff bases), DFT calculations can map out the entire potential energy surface. nih.govresearchgate.net

This analysis allows for the identification of the lowest energy pathway from reactants to products. A key part of this is locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and thus the kinetic feasibility of the reaction. rsc.org While extensive DFT studies have been performed on the analogous compound 5-bromo-2-hydroxybenzaldehyde, similar detailed reaction pathway analyses for this compound are not present in the literature. nih.govresearchgate.net

Understanding Selectivity and Stereocontrol in Synthetic Reactions

When a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), computational methods can be used to understand and predict the observed selectivity. By calculating the activation energies for the transition states leading to each possible product, chemists can determine which pathway is kinetically favored.

For synthetic reactions involving this compound, computational analysis could explain why a particular isomer is formed preferentially. This understanding is critical for designing reactions that yield the desired product with high efficiency and purity, a fundamental goal in synthetic chemistry. Currently, there are no published computational studies focusing on the selectivity and stereocontrol in reactions of this compound.

Biological Activity Studies in Vitro and Preclinical, Non Human Models

Enzyme Inhibition Studies

A thorough search for studies investigating the inhibitory effects of 5-bromo-2-(cyclopentyloxy)benzaldehyde on various enzyme systems yielded no specific results.

Cellular Assays

Similarly, no studies have been published detailing the effects of this compound in cellular models.

Antimicrobial Activity (e.g., Antibacterial, Antifungal)There is no scientific literature reporting the evaluation of this compound for antibacterial or antifungal properties. Studies on derivatives of the precursor 5-bromosalicylaldehyde (B98134) have shown some antimicrobial effects, but this does not provide direct evidence for the activity of the title compoundresearchgate.netnih.gov.

Information regarding the biological activity of the chemical compound this compound is not available in the public domain.

Extensive searches for scientific literature detailing the biological activities of this compound, as specified in the requested article outline, did not yield any relevant results.

Specifically, no studies were found pertaining to the following areas of investigation for this particular compound:

Antiviral Activity: There is no available research on the efficacy of this compound against any viruses, including the specified Dengue virus serotype 2 (DENV2).

Receptor Modulation: No literature was found that describes its activity as a positive allosteric modulator or its interaction with any receptors.

Antioxidant Activity: There are no published evaluations of the antioxidant properties of this compound.

Molecular Targets and Pathways: No information exists detailing its interaction with specific enzymes or receptors, nor are there any mechanistic studies into its biological actions.

While research exists for structurally similar compounds, such as other bromophenol derivatives, this information is not directly applicable to this compound. Therefore, the requested article focusing on the specified biological activities cannot be generated at this time due to a lack of scientific data.

Applications in Chemical Biology and Materials Science Research

Use as Building Blocks for Fluorescent Dyes and Biosensors

While direct research on the application of 5-bromo-2-(cyclopentyloxy)benzaldehyde in fluorescent dyes is limited, the broader class of substituted benzaldehydes serves as a critical starting point for the synthesis of various fluorophores. The aldehyde functional group is readily condensed with amines to form Schiff bases, which can be key components of fluorescent molecules. The presence of the bromine atom offers a site for further functionalization through cross-coupling reactions, enabling the tuning of the photophysical properties of the resulting dyes. This adaptability is crucial for creating biosensors that can detect specific analytes with high sensitivity and selectivity.

Precursors for Molecular Receptors and Crystal Engineering in Material Science